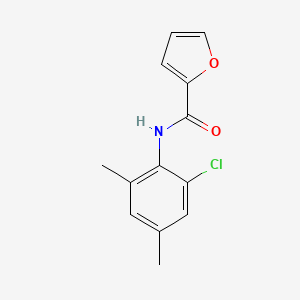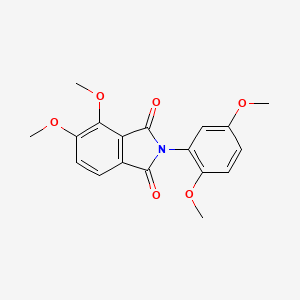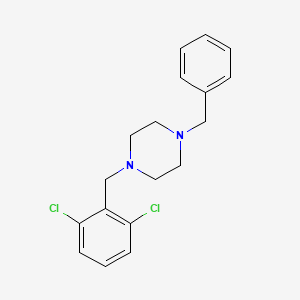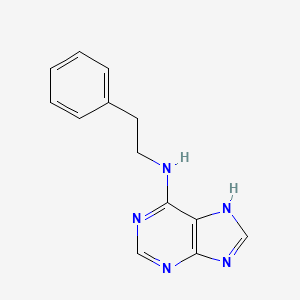![molecular formula C21H22N4O B5664080 (3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)
(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" belongs to a class of heterocyclic compounds characterized by the presence of both pyrrolidine and pyrazole rings. These structures are of significant interest in medicinal chemistry due to their potential pharmacological activities. Heterocyclic compounds containing pyrrolidine and pyrazole rings have been extensively studied for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties (Govindaraju et al., 2012; Becerra et al., 2022).
Synthesis Analysis
The synthesis of compounds like "(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" typically involves multistep reactions starting from readily available chemicals. Key steps may include the formation of the pyrazole ring, introduction of the pyrrolidine moiety, and subsequent modifications to introduce the benzyl group. Methods such as palladium-catalyzed reactions, reductive amination employing hydrogen, and cyclocondensation reactions are crucial in the construction of complex heterocyclic structures (Rossi et al., 2014; Irrgang & Kempe, 2020).
Molecular Structure Analysis
The molecular structure of this compound features stereochemistry, with the (3R*,4S*) configuration indicating the presence of chiral centers. Such stereochemistry can significantly influence the biological activity and interaction of the compound with biological targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often used to determine the precise configuration and conformation of such molecules (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Heterocyclic compounds like this one can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. The presence of the carbonyl group adjacent to the pyrrolidine and pyrazole rings can influence the reactivity, making it a versatile intermediate for further chemical modifications (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the presence of functional groups. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical stability, reactivity towards biological macromolecules, and the ability to form bioactive metabolites are critical aspects of the chemical properties. Studies on related heterocyclic compounds indicate that the electron-rich nature of the nitrogen atoms and the presence of substituents on the rings can significantly affect these properties, impacting their pharmacological profile (Ray et al., 2022).
For further detailed insights and specific methodologies used in the synthesis and analysis of similar compounds, refer to the following references:
properties
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(1-benzylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-20-15-24(14-19(20)17-9-5-2-6-10-17)21(26)18-11-23-25(13-18)12-16-7-3-1-4-8-16/h1-11,13,19-20H,12,14-15,22H2/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCAFRDMDBQXBP-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-isopropyl-1,3-thiazole-2-carboxamide](/img/structure/B5664004.png)
![2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5664014.png)
![2,2-dimethyl-N-{[(3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5664021.png)


![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]sulfonyl}morpholine](/img/structure/B5664035.png)
![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![ethyl 2-amino-5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5664059.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5664066.png)

![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)